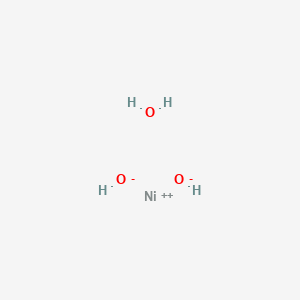
Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate typically involves the reaction of pyrimidine derivatives with hydrazinecarboxylate esters. One common method involves the use of microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, under neutral conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various hydrazine derivatives. Substitution reactions can result in a wide range of substituted pyrimidine compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antimicrobial activities.
Pyrazolo[1,5-a]pyrimidine: Exhibits a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.
Uniqueness
Methyl 1-(pyrimidin-2-yl)hydrazinecarboxylate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity
Eigenschaften
Molekularformel |
C6H8N4O2 |
|---|---|
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
methyl N-amino-N-pyrimidin-2-ylcarbamate |
InChI |
InChI=1S/C6H8N4O2/c1-12-6(11)10(7)5-8-3-2-4-9-5/h2-4H,7H2,1H3 |
InChI-Schlüssel |
WKUUCZLKFAOGTK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N(C1=NC=CC=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5,6-Dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbonitrile](/img/structure/B12828554.png)





![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)

